molecular formula C26H24Cl2N2O B14695980 5-Chloro-7-((3,4-dihydro-1-methyl-7-phenyl-2(1H)-isoquinolyl)methyl)-8-quinolinol CAS No. 25297-79-4

5-Chloro-7-((3,4-dihydro-1-methyl-7-phenyl-2(1H)-isoquinolyl)methyl)-8-quinolinol

Cat. No.: B14695980
CAS No.: 25297-79-4
M. Wt: 451.4 g/mol
InChI Key: AYMIPHYJUFSLSJ-UHFFFAOYSA-N
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Description

5-Chloro-7-((3,4-dihydro-1-methyl-7-phenyl-2(1H)-isoquinolyl)methyl)-8-quinolinol is a complex organic compound that belongs to the class of quinolinols

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-((3,4-dihydro-1-methyl-7-phenyl-2(1H)-isoquinolyl)methyl)-8-quinolinol typically involves multi-step organic reactions. Common synthetic routes may include:

    Step 1: Formation of the isoquinoline core through Pictet-Spengler reaction.

    Step 2: Introduction of the phenyl group via Friedel-Crafts alkylation.

    Step 3: Chlorination of the quinoline ring using reagents like thionyl chloride.

    Step 4: Final coupling of the isoquinoline and quinoline moieties under basic conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups at the chloro position.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-7-((3,4-dihydro-1-methyl-7-phenyl-2(1H)-isoquinolyl)methyl)-8-quinolinol involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound may exert its effects through:

    Inhibition of enzyme activity: Binding to the active site of enzymes and blocking their function.

    Receptor modulation: Interacting with cellular receptors to alter signal transduction pathways.

    DNA intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Quinolinol derivatives: Compounds with similar quinoline structures but different substituents.

    Isoquinoline derivatives: Compounds with the isoquinoline core but varying functional groups.

Uniqueness

5-Chloro-7-((3,4-dihydro-1-methyl-7-phenyl-2(1H)-isoquinolyl)methyl)-8-quinolinol is unique due to its specific combination of the quinoline and isoquinoline moieties, along with the chloro and phenyl substituents. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

25297-79-4

Molecular Formula

C26H24Cl2N2O

Molecular Weight

451.4 g/mol

IUPAC Name

5-chloro-7-[(1-methyl-7-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]quinolin-8-ol;hydrochloride

InChI

InChI=1S/C26H23ClN2O.ClH/c1-17-23-14-20(18-6-3-2-4-7-18)10-9-19(23)11-13-29(17)16-21-15-24(27)22-8-5-12-28-25(22)26(21)30;/h2-10,12,14-15,17,30H,11,13,16H2,1H3;1H

InChI Key

AYMIPHYJUFSLSJ-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1CC3=CC(=C4C=CC=NC4=C3O)Cl)C=CC(=C2)C5=CC=CC=C5.Cl

Origin of Product

United States

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